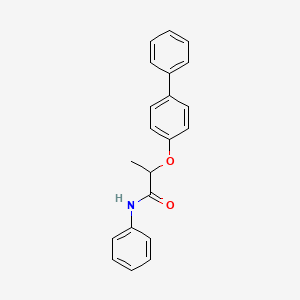

2-(4-biphenylyloxy)-N-phenylpropanamide

Description

2-(4-Biphenylyloxy)-N-phenylpropanamide is a propanamide derivative featuring a biphenyl ether moiety linked to the carbonyl group and an N-phenyl substituent. The biphenylyloxy group may enhance aromatic stacking interactions, while the propanamide backbone is common in pharmacologically active compounds, including analgesics and antimicrobial agents .

Properties

IUPAC Name |

N-phenyl-2-(4-phenylphenoxy)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO2/c1-16(21(23)22-19-10-6-3-7-11-19)24-20-14-12-18(13-15-20)17-8-4-2-5-9-17/h2-16H,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCQGCTWMYUXLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1)OC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. N-Substituted Triazole-Thio Propanamide Derivatives

- Structure : Derivatives such as 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide () replace the biphenylyloxy group with a triazole-thio moiety.

- UV-Vis absorption spectra (295–298 nm) indicate extended conjugation compared to the biphenylyloxy analog, which may lack such absorption due to differences in chromophores.

- Synthesis : Multi-step routes starting from 3-bromobenzoic acid, involving esterification, hydrazide formation, and cyclization .

2.2. Fluoro-Biphenyl Propanamides

- Structure : 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide () features a fluorinated biphenyl group.

- Key Differences: Fluorination increases lipophilicity and resistance to cytochrome P450-mediated metabolism, enhancing bioavailability. The chromene substituent in adds a fused oxygen heterocycle, which may confer antioxidant or anti-inflammatory activity absent in the non-heterocyclic target compound.

- Characterization : Confirmed via ¹H/¹³C NMR, IR, and mass spectrometry, highlighting robust synthetic protocols for biphenyl-containing amides .

2.3. Fentanyl Analogs (Opioid Propanamides)

- Structure : Compounds like sufentanil (N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide) and alfentanil (–17) incorporate piperidine rings critical for µ-opioid receptor binding.

- Key Differences: The target compound lacks the piperidinyl group, suggesting non-opioid mechanisms. Fentanyl analogs exhibit extreme potency (e.g., sufentanil ED₅₀ = 0.00071 mg/kg in rats) and high safety margins (LD₅₀/ED₅₀ > 25,000), attributed to optimized substituents on the piperidine ring .

- Metabolism : Alfentanil and sufentanil are metabolized via CYP3A4 to inactive N-dealkylated products, whereas the biphenylyloxy group may direct metabolism toward oxidative pathways .

2.4. Carbazole and Oxadiazole Hybrids

- Structure : Carbazole derivatives (e.g., 2-(6-chloro-9H-carbazol-2-yl)-N-phenylpropanamide) in replace the biphenylyloxy group with a carbazole scaffold.

- Structural similarity metrics (e.g., 60.2% similarity to CHEMBL2171276) suggest divergent pharmacological targets compared to the biphenylyloxy compound .

2.5. Naproxen-Based Propanamides

- Structure : 2-(6-Methoxynaphthalen-2-yl)-N-phenylpropanamide derivatives () feature a naphthalene ring akin to the NSAID naproxen.

- Key Differences :

Structural and Pharmacological Data Table

Key Research Findings and Implications

- Structural Flexibility : The propanamide backbone accommodates diverse substituents (biphenyl, piperidine, naphthalene), enabling tailored pharmacokinetic and target-binding profiles.

- Activity Determinants :

- Safety Margins : Opioid propanamides (e.g., sufentanil) demonstrate exceptionally high safety margins (LD₅₀/ED₅₀ > 25,000), though this is contingent on specific substituents absent in the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.